molecular formula C4H8N2O2S B7856334 N-Methyl-1-(methylthio)-2-nitroethenamine

N-Methyl-1-(methylthio)-2-nitroethenamine

Cat. No.: B7856334
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-UHFFFAOYSA-N
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Description

N-Methyl-1-(methylthio)-2-nitroethenamine is an organic compound with the molecular formula C4H8N2O2S and a molecular weight of 148.184 g/mol . This compound is known for its unique chemical structure, which includes a nitro group, a methylthio group, and a methylated amine. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-(methylthio)-2-nitroethenamine can be synthesized through multicomponent reactions involving aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroprop-1-en-1-amine, and 5-aminopyrazoles in an ethanol medium with l-proline as a catalyst . This method leverages the C,N-binucleophilic nature of aminopyrazoles to construct pyrazole-fused heterocycles.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(methylthio)-2-nitroethenamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-1-(methylthio)-2-nitroethenamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylthio)-2-nitroethenamine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. Specific pathways and targets may include enzyme inhibition, receptor binding, and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(methylthio)-2-nitroethenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research.

Properties

IUPAC Name

N-methyl-1-methylsulfanyl-2-nitroethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHPXZGXNYYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272519
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61832-41-5
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61832-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(methylthio)-2-nitrovinylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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